molecular formula C7H5IN4 B13438178 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Katalognummer: B13438178
Molekulargewicht: 272.05 g/mol
InChI-Schlüssel: KYKRQOXGMMLYRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-iodo-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of an iodine atom on the pyrazole ring makes this compound particularly interesting for various chemical applications. Heterocyclic compounds like this one are known for their diverse biological activities and are often used in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 4-iodopyrazole with pyrazine under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and other advanced technologies could potentially scale up the production while maintaining high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the binding affinity and specificity of the compound . The pathways involved can vary but often include inhibition or activation of specific signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both pyrazine and pyrazole rings, along with the iodine atom, makes 2-(4-iodo-1H-pyrazol-1-yl)pyrazine unique. This combination provides a distinct set of chemical properties, such as enhanced reactivity and binding affinity, which are not found in its analogs .

Eigenschaften

Molekularformel

C7H5IN4

Molekulargewicht

272.05 g/mol

IUPAC-Name

2-(4-iodopyrazol-1-yl)pyrazine

InChI

InChI=1S/C7H5IN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H

InChI-Schlüssel

KYKRQOXGMMLYRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)N2C=C(C=N2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.